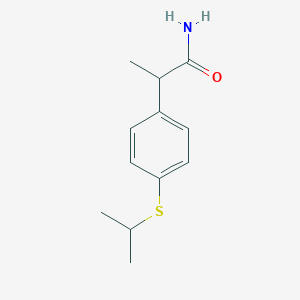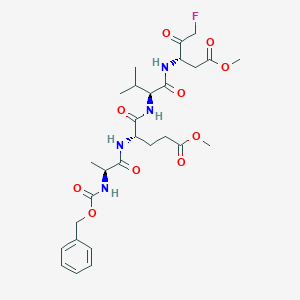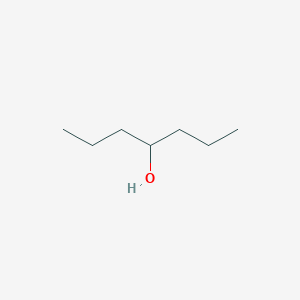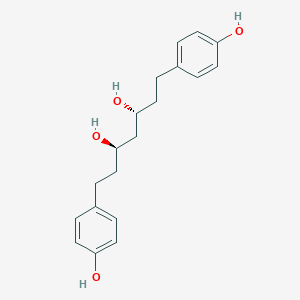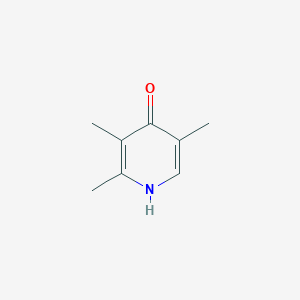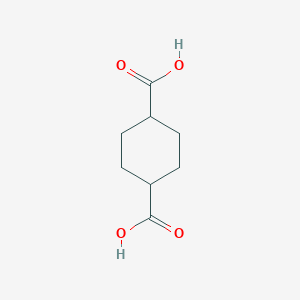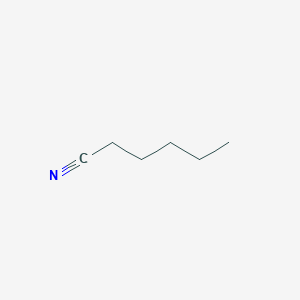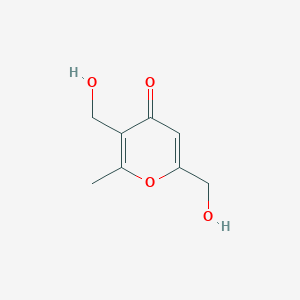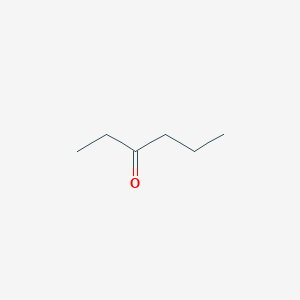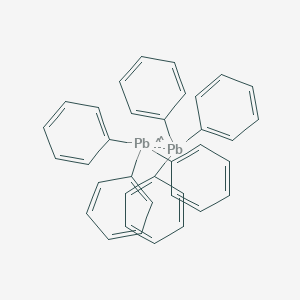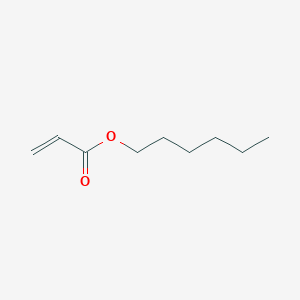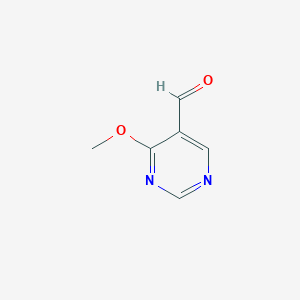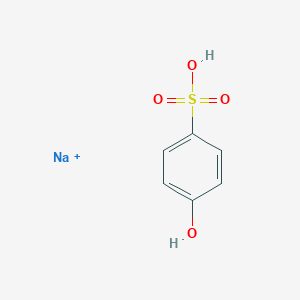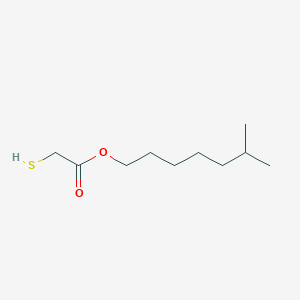
Isooctyl thioglycolate
概要
説明
Isooctyl thioglycolate (IOTG) is a chemical compound that has been studied for its applications in various fields, including as a stabilizer and a chelating agent. It is particularly noted for its role in the stabilization of polyvinyl chloride (PVC) and in the separation of metal ions.
Synthesis Analysis
The synthesis of isooctyl thioglycolate can be achieved using the Bunte method. This process involves the synthesis of thioglycolic acid, which is then extracted with ether and isooctyl alcohol. Subsequent distillation with esterification and purification yields isooctyl thioglycolate .
Molecular Structure Analysis
While the specific molecular structure analysis of isooctyl thioglycolate is not detailed in the provided papers, its structure is implied through its interactions with other compounds. For instance, its ability to stabilize PVC and chelate metal ions suggests a structure that can interact with polymers and metal atoms effectively.
Chemical Reactions Analysis
Isooctyl thioglycolate is involved in the stabilization of PVC by forming complexes with metal ions. In the presence of antimony tris(isooctyl thioglycolate), the rate of elimination of HCl from PVC decreases, indicating a stabilizing action. However, the thermal degradation of PVC is accelerated when (IOTG)SbCl2 appears, suggesting a complex chemical interaction between IOTG and the polymer . Additionally, organotin bis(isooctyl thioglycolates) have been studied for their ability to inhibit the thermal degradation of PVC, although their effectiveness varies depending on the organic groups attached to the tin .
Physical and Chemical Properties Analysis
The physical and chemical properties of isooctyl thioglycolate are reflected in its applications. As a chelating agent, IOTG has been shown to effectively separate tin(IV) and antimony(III) in hydrochloric acid medium, with high yields and significant decontamination factors. This indicates that IOTG has strong binding properties to certain metal ions, which can be exploited for separation purposes .
科学的研究の応用
1. Heat Stabilizer in Polyvinyl Chloride (PVC) Plastics
- Application Summary: Isooctyl Thioglycolate is used in the preparation of a new type of antimony mercaptide heat stabilizer for PVC plastics . The stabilizing effect of this product is better than the complex-stabilizer of Ca/Zn when it is used in soft PVC and than the complex-stabilizer of lead and dilauratetin dibutyl when it is used in hard PVC .
- Methods of Application: The preparation involves the synthesis of Isooctyl Thioglycolate by dehydrating and esterifying of thioglycollic acid and isooctyl in the presence of a catalyst . The resulting Isooctyl Thioglycolate is then used in the preparation of the antimony mercaptide heat stabilizer .
- Results or Outcomes: The resulting antimony mercaptide heat stabilizer has high efficiency, is non-toxic, has low consumption, and good attribute for processing. It can replace or partially replace the heat stabilizer of expensive and organotin .
2. Ingredient in Hair and Nail Treatments
- Application Summary: Isooctyl Thioglycolate works by breaking down the disulfide bonds in keratin, the protein that makes up hair and nails. This makes it an effective ingredient in hair removal formulas as well as in hair and nail treatments .
- Methods of Application: Isooctyl Thioglycolate is incorporated into the formulation of hair and nail treatment products .
- Results or Outcomes: The use of Isooctyl Thioglycolate in these products can result in effective hair removal and improved health and appearance of hair and nails .
3. Separation of Tin and Antimony
- Application Summary: Isooctyl Thioglycolate (IOTG) is used as a chelating agent in the extraction characteristics study with respect to the metal ions, tin(IV) and antimony(III), in hydrochloric acid medium .
- Methods of Application: The extraction process involves the use of Isooctyl Thioglycolate in various diluents .
- Results or Outcomes: The study provides insights into the extraction characteristics of Isooctyl Thioglycolate and its potential use in the separation of tin and antimony .
4. Ingredient in Makeup Products
- Application Summary: Isooctyl Thioglycolate is used in the formulation of makeup products . It enhances the texture and longevity of these products .
- Methods of Application: Isooctyl Thioglycolate is incorporated into the formulation of makeup products .
- Results or Outcomes: The use of Isooctyl Thioglycolate in these products can result in improved texture and longevity of the makeup .
5. Ingredient in Food Processing
- Application Summary: Isooctyl Thioglycolate is used in food processing to improve the flavor and longevity of processed foods .
- Methods of Application: Isooctyl Thioglycolate is incorporated into the formulation of food products .
- Results or Outcomes: The use of Isooctyl Thioglycolate in these products can result in improved flavor and longevity of the food .
6. Synthesis of Various Organic Compounds
- Application Summary: Isooctyl Thioglycolate is used in the synthesis of various organic compounds . It serves as a reducing agent, a complexing agent, and a stabilizer in various applications .
- Methods of Application: The synthesis process involves the use of Isooctyl Thioglycolate in various reactions .
- Results or Outcomes: The use of Isooctyl Thioglycolate in these reactions can result in the successful synthesis of various organic compounds .
Safety And Hazards
Isooctyl thioglycolate can be harmful if swallowed and may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid release to the environment, and wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Isooctyl thioglycolate is used predominantly in permanent waving lotions at concentrations up to 15.2% (as Thioglycolic Acid) . Hairdressers should avoid skin contact and minimize consumer skin exposure . Calcium Thioglycolate, Potassium Thioglycolate, Sodium Thioglycolate, and Thioglycolic acid in depilatories are safe when formulated to be non-irritating under conditions of recommended use . The safety of these ingredients is continually being reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel .
特性
IUPAC Name |
6-methylheptyl 2-sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-9(2)6-4-3-5-7-12-10(11)8-13/h9,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBBHEJLECUBJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOC(=O)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274221 | |
| Record name | 6-Methylheptyl sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water-white liquid with a mild fruity odor; [Hawley] Colorless or pale yellow liquid; [HSDB] Clear white liquid; [Aldrich MSDS] | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isooctyl thioglycolate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
125 °C @ 17 mm Hg, BP: 80-88 °C (6 kPa) | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9736 @ 25 °C, Density: 1.04 kg/l @ 20 °C | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Isooctyl thioglycolate | |
Color/Form |
Clear, water-white liquid, Water-white liquid, Colorless or pale yellow liquid | |
CAS RN |
106-76-3, 25103-09-7 | |
| Record name | 6-Methylheptyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isooctyl thioglycolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-mercapto-, isooctyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl sulfanylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.361 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3404M9ZDTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOOCTYL THIOGLYCOLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2704 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


